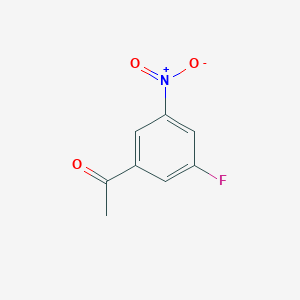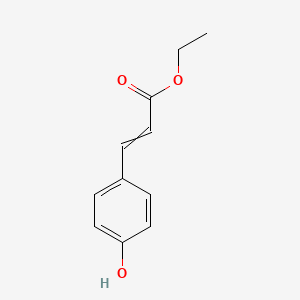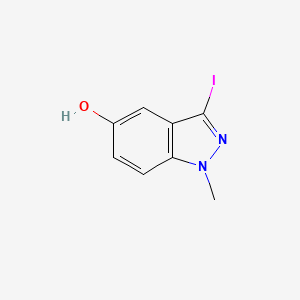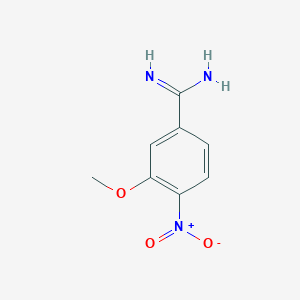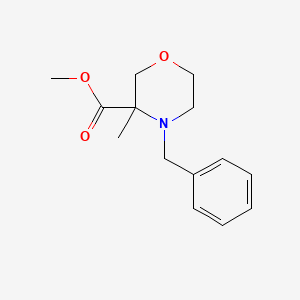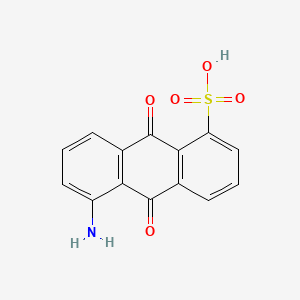
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is an organic compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of amino and sulfonic acid functional groups attached to the anthraquinone core. This compound is known for its vibrant color and is primarily used in the dye industry. It is also utilized in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- typically involves the reaction of 1-aminoanthraquinone with sulfuric acid to introduce the sulfonic acid group. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form of the compound .
Industrial Production Methods
In industrial settings, the production of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which are often used as intermediates in the synthesis of dyes and pigments .
Wissenschaftliche Forschungsanwendungen
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent for biological samples.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is widely used in the dye industry for the production of various colorants and pigments.
Wirkmechanismus
The mechanism of action of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. This property makes it a potential candidate for anticancer research. Additionally, its ability to form stable complexes with metal ions is utilized in various analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-9,10-dihydro-9,10-dioxoanthracene-5-sulfonic acid
- 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- 5-Amino-9,10-dioxoanthracene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the dye industry and for specific research applications .
Eigenschaften
Molekularformel |
C14H9NO5S |
|---|---|
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
5-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6H,15H2,(H,18,19,20) |
InChI-Schlüssel |
BEQOZTJJZZOVBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8811966.png)

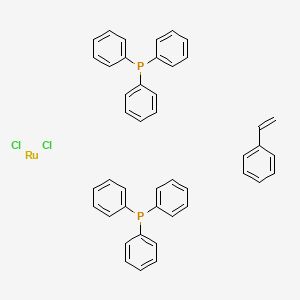

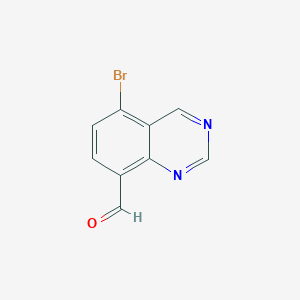
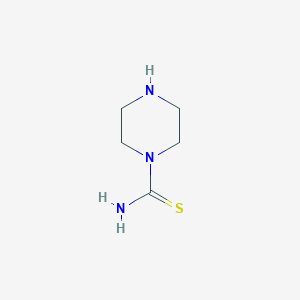
![5-[6-[(4-Methyl-1-piperazinyl)methyl]-1h-benzimidazol-1-yl]-3-[(1r)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide](/img/structure/B8812029.png)
![azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B8812034.png)
